molecular formula C11H10ClNO3 B2570765 Ethyl 2-(4-chloro-2-cyanophenoxy)acetate CAS No. 401631-70-7

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate

Cat. No.: B2570765
CAS No.: 401631-70-7
M. Wt: 239.66
InChI Key: NIQJRKMUBUSDIK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate is an organic compound with the molecular formula C11H10ClNO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a chlorine atom and a cyano group.

Scientific Research Applications

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It is used in the development of pharmaceutical agents due to its potential biological activity.

    Agriculture: It may be used in the synthesis of agrochemicals.

Preparation Methods

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate can be synthesized through a reaction between 5-chloro-2-hydroxybenzonitrile and ethyl bromoacetate . The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include substituted phenoxyacetic acids, amines, and other derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-2-cyanophenoxy)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

ethyl 2-(4-chloro-2-cyanophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQJRKMUBUSDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-hydroxy-benzonitrile (10 g, 65.0 mmol) in acetone (100 mL) was added ethylbromoacetate (11 g, 71.4 mmol) followed by K2CO3 (19.7 g, 143 mmol). After heating at reflux for 10 h, the mixture was filtered and the filtrate was concentrated to afford the desired product (15.3 g), which was used in the next step without further purification. 1H NMR (CDCl3): 7.57 (d, J=2.5 Hz, 1H), 7.48 (dd, J=9.0, 2.5 Hz, 1H), 6.81 (d, J=9.0 Hz 1H), 4.78 (s, 2H), 4.28 (q, J=7.1 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
19.7 g
Type
reactant
Reaction Step Two

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